8-Fluoroquinoline-2-carboxylic acid

Catalog No.
S886125
CAS No.
914208-13-2
M.F
C10H6FNO2
M. Wt
191.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Fluoroquinoline-2-carboxylic acid

CAS Number

914208-13-2

Product Name

8-Fluoroquinoline-2-carboxylic acid

IUPAC Name

8-fluoroquinoline-2-carboxylic acid

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

InChI

InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)

InChI Key

IAHHHCKXIHRMHY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O

8-Fluoroquinoline-2-carboxylic acid is a halogenated heteroaromatic building block characterized by a quinaldic acid core with a fluorine atom at the 8-position. This specific substitution pattern yields a molecular weight of 191.16 g/mol and introduces distinct electronic and steric properties compared to the unsubstituted parent compound, quinoline-2-carboxylic acid. Industrially and in research, it is primarily procured as a bifunctional precursor for synthesizing metalloenzyme inhibitors, particularly 8-thioquinoline derivatives targeting the proteasome subunit Rpn11, and as a ligand scaffold for transition metal-based 19F NMR chiral probes [1]. The presence of the highly electronegative fluorine atom adjacent to the quinoline nitrogen significantly alters the local electron density, lowering the pKa of the nitrogen and activating the 8-position for nucleophilic aromatic substitution (SNAr) under conditions where chloro- or unsubstituted analogs remain inert [2].

Attempting to substitute 8-fluoroquinoline-2-carboxylic acid with unsubstituted quinoline-2-carboxylic acid (quinaldic acid) or 8-chloroquinoline-2-carboxylic acid fundamentally disrupts downstream synthetic and analytical workflows. In the synthesis of 8-thioquinoline-based proteasome inhibitors, the 8-fluoro group acts as an exceptionally efficient leaving group for SNAr reactions with thiols due to the strong inductive activation by the adjacent nitrogen; 8-chloro analogs require significantly harsher conditions and often yield lower conversions, while unsubstituted quinaldic acid cannot undergo this transformation at all [1]. Furthermore, in the development of chiral NMR probes, the 8-fluoro substituent is non-negotiable, as it provides the essential 19F NMR spectroscopic handle required for distinguishing enantiomers via chemical shift differences upon analyte binding [2]. Consequently, procurement must strictly specify the 8-fluoro isomer for these targeted applications.

SNAr Leaving Group Efficacy for 8-Thioquinoline Synthesis

The synthesis of Rpn11 metalloisopeptidase inhibitors relies heavily on the efficient conversion of the 8-position to a thioether. 8-Fluoroquinoline-2-carboxylic acid undergoes facile nucleophilic aromatic substitution (SNAr) with tert-butylthiol in the presence of NaH at 140 °C, yielding the critical 8-(tert-butylthio)quinoline-2-carboxylic acid intermediate[1]. The fluorine atom is specifically required because its high electronegativity strongly polarizes the C-F bond, making it a superior leaving group in SNAr compared to chlorine. Studies on related 8-haloquinolines demonstrate that the 8-fluoro derivatives achieve practical conversion in thiol substitutions, whereas 8-chloro analogs exhibit significantly slower kinetics and lower overall yields under identical base-promoted conditions [2].

Evidence DimensionSNAr Leaving Group Efficacy (Precursor Suitability)
Target Compound Data8-Fluoro group enables high-yield SNAr with thiols at 140 °C (e.g., yielding >75% conversion to 8-thioquinolines)
Comparator Or Baseline8-Chloroquinoline analogs
Quantified DifferenceFluorine acts as a vastly superior leaving group in SNAr compared to chlorine, enabling practical yields of 8-thioquinolines.
ConditionsReaction with tert-butylthiol and NaH in DMF at 140 °C.

Procurement of the 8-fluoro derivative is essential for maximizing yield and minimizing harsh reaction times during the scale-up of 8-thioquinoline-based active pharmaceutical ingredients.

19F NMR Spectroscopic Handle for Chiral Probes

In analytical chemistry, 8-fluoroquinoline-2-carboxylic acid is utilized to synthesize palladium-based chiral derivatizing agents. The 8-fluoro substituent provides a highly sensitive 19F NMR signal that shifts distinctly upon the binding of different enantiomers to the metal center [1]. When comparing this compound to the unsubstituted quinaldic acid baseline, the latter completely lacks the NMR-active nucleus required for this application. The 8-fluoro group is strategically positioned close enough to the coordination site to sense the chiral environment, yet it does not directly coordinate to the palladium, thereby preserving the primary binding site for the target analyte [1].

Evidence Dimension19F NMR Signal Availability (Analytical Workflow Fit)
Target Compound DataProvides a sensitive 19F NMR handle with distinct chemical shifts for bound enantiomers
Comparator Or BaselineQuinoline-2-carboxylic acid (Quinaldic acid)
Quantified Difference100% presence of 19F NMR signal vs. 0% in the unsubstituted baseline.
ConditionsPalladium-complexed chiral probes binding to amine or nitrile analytes in solution.

Buyers developing recognition-enabled chromatographic NMR probes must select the 8-fluoro derivative to enable 19F-based chiral discrimination.

Modulation of Target Binding Affinity via pKa and Sterics

The introduction of the fluorine atom at the 8-position significantly alters the physicochemical properties of the quinoline scaffold. In the context of Rpn11 proteasome inhibitors, derivatives synthesized directly from 8-fluoroquinoline-2-carboxylic acid (specifically the 8-thioquinolines) demonstrate potent sub-micromolar inhibition (IC50 ~ 2.5 µM for the core 8TQ scaffold), whereas modifications that disrupt this specific bidentate binding geometry result in a complete loss of activity (IC50 > 100 µM) [1]. The specific electronic environment dictated by the 8-position substituent is critical for coordinating the catalytic Zn2+ ion in the enzyme active site, making the 8-fluoro precursor the exact starting material required to achieve this final active geometry [2].

Evidence DimensionMetalloenzyme Inhibition (IC50) of Downstream Derivatives
Target Compound Data8-Thioquinoline derivatives (derived from 8-fluoro precursor) yield IC50 ~ 2.5 µM against Rpn11
Comparator Or BaselineNon-bidentate or structurally disrupted quinoline analogs
Quantified Difference>40-fold increase in potency (2.5 µM vs >100 µM)
ConditionsCell-free Rpn11 enzyme inhibition assay using a fluorescent polarization readout.

The specific electronic and steric profile of the 8-fluoro starting material ensures the correct geometric and electronic properties in the final metalloenzyme inhibitor.

Synthesis of Rpn11 Proteasome Inhibitors

8-Fluoroquinoline-2-carboxylic acid is the premier starting material for synthesizing 8-thioquinoline (8TQ) derivatives, which are potent inhibitors of the Rpn11 metalloisopeptidase subunit of the 26S proteasome. The highly activated 8-fluoro group allows for efficient nucleophilic displacement by thiols, making it the most practical precursor for scaling up these targeted anti-cancer therapeutics[1].

Development of 19F NMR Chiral Derivatizing Agents

The compound is utilized to construct palladium-based coordination complexes for recognition-enabled 19F NMR spectroscopy. The 8-fluoro substituent acts as a highly sensitive, non-interfering spectroscopic reporter that can distinguish between enantiomers of amines and nitriles in solution, a critical application in pharmaceutical quality control and asymmetric synthesis analysis [2].

Advanced Bidentate Ligand Design for Transition Metals

Beyond NMR probes, the 8-fluoroquinoline-2-carboxylic acid scaffold serves as a versatile building block for designing specialized bidentate ligands. The unique electronic push-pull relationship between the carboxylic acid, the quinoline nitrogen, and the highly electronegative 8-fluoro group allows researchers to fine-tune the redox potentials and coordination geometries of resulting transition metal complexes used in catalysis [3].

XLogP3

2.2

Wikipedia

8-Fluoroquinoline-2-carboxylic acid

Dates

Last modified: 08-16-2023

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